molecular formula C10H12F3N B1491722 4,4,4-Trifluoro-2-phenylbutan-1-amine CAS No. 1501560-62-8

4,4,4-Trifluoro-2-phenylbutan-1-amine

Cat. No.: B1491722
CAS No.: 1501560-62-8
M. Wt: 203.2 g/mol
InChI Key: GXIUKWHVQGSRTB-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-phenylbutan-1-amine: is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a phenyl ring attached to a butan-1-amine backbone

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4,4-Trifluoro-2-phenylbutan-1-amine. For instance, the compound is stored at a temperature of 4 degrees Celsius , indicating that temperature could be a critical factor in maintaining its stability. and requires further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-phenylbutan-1-amine typically involves the following steps:

  • Friedel-Crafts Alkylation: : The reaction of benzene with 4,4,4-trifluorobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form this compound.

  • Reduction: : The intermediate compound is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-phenylbutan-1-amine: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding amides or carboxylic acids.

  • Reduction: : Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as hydroxide ions (OH⁻) or alkyl halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 4,4,4-trifluoro-2-phenylbutanamide or 4,4,4-trifluoro-2-phenylbutanoic acid.

  • Reduction: : Formation of 4,4,4-trifluoro-2-phenylbutan-1-ol or other reduced derivatives.

  • Substitution: : Formation of various fluorinated amines or ethers.

Scientific Research Applications

4,4,4-Trifluoro-2-phenylbutan-1-amine: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Studied for its pharmacological properties, such as potential use in drug development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4,4,4-Trifluoro-2-phenylbutan-1-amine: is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

  • 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: : Partially inhibits the oxidation of ferrocyanide in electron transport particles.

  • 4-phenylbutan-2-amine: : A related compound without the trifluoromethyl group.

This compound .

Properties

IUPAC Name

4,4,4-trifluoro-2-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h1-5,9H,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIUKWHVQGSRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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